molecular formula C14H9BrClNO B4231583 2-[(4-bromobenzyl)oxy]-5-chlorobenzonitrile

2-[(4-bromobenzyl)oxy]-5-chlorobenzonitrile

Cat. No. B4231583
M. Wt: 322.58 g/mol
InChI Key: RBFALLIFSIARMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromobenzyl)oxy]-5-chlorobenzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBOCB and has a molecular formula of C14H8BrClNO. In

Mechanism of Action

The mechanism of action of BBOCB is not well understood. However, it has been found to have an impact on the electron transport properties of organic semiconductors. BBOCB has been shown to increase the mobility of charge carriers in these materials, leading to improved device performance.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of BBOCB. However, it has been found to be non-toxic and has low solubility in water. This makes it an ideal candidate for use in organic electronic devices.

Advantages and Limitations for Lab Experiments

One of the main advantages of BBOCB is its ease of synthesis and high purity. This makes it an ideal candidate for use in lab experiments. However, its limited solubility in water can make it challenging to work with in some applications.

Future Directions

There are several future directions for research on BBOCB. One area of interest is the development of new organic semiconductors based on BBOCB. These materials could have improved optoelectronic properties and be used in a variety of applications, including flexible electronics and wearable devices. Another area of interest is the study of the mechanism of action of BBOCB. A better understanding of how this compound impacts the electron transport properties of organic semiconductors could lead to the development of new materials with improved performance. Finally, there is potential for the use of BBOCB in the field of biomedicine. Its low toxicity and non-reactivity make it an ideal candidate for use in drug delivery systems and other medical applications.
Conclusion
In conclusion, BBOCB is a chemical compound that has significant potential in various fields of scientific research. Its ease of synthesis, high purity, and non-toxicity make it an ideal candidate for use in lab experiments. The development of new organic semiconductors based on BBOCB and the study of its mechanism of action are areas of interest for future research. Additionally, there is potential for the use of BBOCB in the field of biomedicine.

Scientific Research Applications

BBOCB has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of organic electronics. BBOCB has been used as a building block for the synthesis of organic semiconductors, which have been found to have excellent optoelectronic properties. These semiconductors have been used in the fabrication of organic field-effect transistors, organic light-emitting diodes, and organic solar cells.

properties

IUPAC Name

2-[(4-bromophenyl)methoxy]-5-chlorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFALLIFSIARMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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